2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one
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Overview
Description
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one is a heterocyclic compound that contains a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one. This intermediate is then reacted with hydroxylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: This compound shares a similar oxazinone structure but differs in the substitution pattern.
2-Trifluoromethyl-1,3-oxazin-6-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H3F3N2O2 |
---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrido[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-13-5-3-12-2-1-4(5)6(14)15-7/h1-3H |
InChI Key |
KCKMEXDVFZFTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
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